Reduced MAO-A and MAO-B Affinity vs. Toloxatone-like Oxazolidinones
A key differentiator for 5-imidazolyl-oxazolidinones is their ability to decouple antibacterial activity from MAO inhibition, a toxicity liability of early oxazolidinones like toloxatone. For the 5-imidazolyl-methyl oxazolidinone analog (the core motif of the target compound), MAO inhibitory activity was classified as 'weak to moderate' relative to potent inhibitors. In contrast, the N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones with potent antibacterial activity demonstrated only weak to moderate affinity for MAO-A and -B, confirming that substitution at the C-5 position can modulate this toxicity [1].
| Evidence Dimension | Inhibition of Monoamine Oxidase A (MAO-A) and B (MAO-B) |
|---|---|
| Target Compound Data | Weak to moderate affinity for MAO-A and -B (qualitative) |
| Comparator Or Baseline | Linezolid (associated with MAO inhibition side effects) and toloxatone (known MAO inhibitor) |
| Quantified Difference | Qualitative reduction in MAO inhibitory potential compared to toloxatone; separation of antibacterial and MAO-inhibitory activities confirmed. |
| Conditions | In vitro MAO-A and MAO-B enzyme inhibition assays |
Why This Matters
This supports the selection of 5-imidazolyl-oxazolidinones for antibacterial development programs aiming to minimize MAO-mediated side effects.
- [1] Phillips OA, et al. Evaluation of the monoamine oxidases inhibitory activity of a small series of 5-(azole)methyl oxazolidinones. Eur J Pharm Sci. 2015 Apr 25;71:56-61. doi:10.1016/j.ejps.2015.02.006. View Source
